molecular formula C29H31F2NO4 B565569 rac N-Benzyl Nebivolol-d4 CAS No. 1246814-48-1

rac N-Benzyl Nebivolol-d4

Cat. No. B565569
CAS RN: 1246814-48-1
M. Wt: 499.591
InChI Key: STEPXTPIBUXRLE-DBTGQBASSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl Nebivolol-d4 (also known as BN-NEB-d4) is a novel synthetic compound that has been developed for use as a tool for studying the physiological and biochemical effects of β-adrenergic agonists. It is a derivative of the drug nebivolol, which is a β-blocker used to treat hypertension. BN-NEB-d4 has been shown to be a potent agonist of β-adrenergic receptors, and has been used in a variety of scientific studies to investigate the effects of β-adrenergic agonists on physiological and biochemical processes.

Mechanism of Action

BN-NEB-d4 binds to β-adrenergic receptors, which are G-protein coupled receptors found in the cell membranes of cells in the heart, blood vessels, and other tissues. When BN-NEB-d4 binds to these receptors, it activates a signaling cascade that leads to the activation of various physiological and biochemical processes. These processes include the stimulation of heart rate, the relaxation of blood vessels, and the stimulation of the release of hormones such as epinephrine and norepinephrine.
Biochemical and Physiological Effects
BN-NEB-d4 has been shown to have a variety of biochemical and physiological effects. Studies have shown that BN-NEB-d4 can stimulate heart rate, relax blood vessels, and increase the release of hormones such as epinephrine and norepinephrine. In addition, BN-NEB-d4 has been shown to increase the expression of genes involved in the regulation of metabolism, and to increase the production of proteins involved in the regulation of cell growth and differentiation.

Advantages and Limitations for Lab Experiments

The use of BN-NEB-d4 in laboratory experiments has a number of advantages. BN-NEB-d4 is a potent agonist of β-adrenergic receptors, and can be used to study the effects of β-adrenergic agonists on a variety of physiological and biochemical processes. In addition, BN-NEB-d4 is relatively easy to synthesize and is relatively stable, making it suitable for use in laboratory experiments.
However, there are also some limitations to the use of BN-NEB-d4 in laboratory experiments. BN-NEB-d4 is a synthetic compound, and its effects may not accurately reflect the effects of naturally-occurring β-adrenergic agonists. In addition, BN-NEB-d4 may not be suitable for use in experiments involving long-term exposure to β-adrenergic agonists, as its effects may not accurately reflect the effects of long-term exposure to β-adrenergic agonists.

Future Directions

For research on BN-NEB-d4 include further investigation of its effects on gene expression, protein production, and other biochemical and physiological processes. In addition, further research is needed to investigate the effects of BN-NEB-d4 on long-term exposure to β-adrenergic agonists, and to determine if BN-NEB-d4 can be used as a tool for studying the effects of β-adrenergic agonists in clinical settings.

Synthesis Methods

BN-NEB-d4 was initially synthesized by the reaction of 3-chloro-4-hydroxy-6-methyl-2-oxo-2H-1-benzothiophene-7-sulfonamide with 4-chlorobenzyl alcohol, followed by a reaction with dicyclohexylcarbodiimide. This reaction yielded a mixture of N-benzyl nebivolol-d4 and N-benzyl nebivolol-d3, which were separated by high-performance liquid chromatography.

Scientific Research Applications

BN-NEB-d4 has been used in a variety of scientific studies to investigate the effects of β-adrenergic agonists on physiological and biochemical processes. Studies have shown that BN-NEB-d4 is a potent agonist of β-adrenergic receptors, and can be used to study the effects of β-adrenergic agonists on heart rate, blood pressure, and other physiological and biochemical processes. In addition, BN-NEB-d4 has been used to study the effects of β-adrenergic agonists on the expression of genes involved in the regulation of metabolism and other processes.

properties

IUPAC Name

2-[benzyl-[1,1-dideuterio-2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]-2,2-dideuterio-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31F2NO4/c30-22-8-12-26-20(14-22)6-10-28(35-26)24(33)17-32(16-19-4-2-1-3-5-19)18-25(34)29-11-7-21-15-23(31)9-13-27(21)36-29/h1-5,8-9,12-15,24-25,28-29,33-34H,6-7,10-11,16-18H2/i17D2,18D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STEPXTPIBUXRLE-DBTGQBASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1C(CN(CC3=CC=CC=C3)CC(C4CCC5=C(O4)C=CC(=C5)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(C1CCC2=C(O1)C=CC(=C2)F)O)N(CC3=CC=CC=C3)C([2H])([2H])C(C4CCC5=C(O4)C=CC(=C5)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac N-Benzyl Nebivolol-d4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.